DHNA Demonstrates ~5,000-Fold Selectivity for BmLDH Over Human LDH, Far Exceeding Analog DBHCA
In a direct head-to-head comparison, 3,5-dihydroxy-2-naphthoic acid (DHNA) exhibits a ~5,000-fold selectivity for inhibiting recombinant Babesia microti lactate dehydrogenase (rBmLDH) over human LDH, which is approximately 46-fold greater than the ~109-fold selectivity observed for the structural analog 1,6-dibromo-2-hydroxynapthalene 3-carboxylic acid (DBHCA) [1]. This superior selectivity translates into a markedly higher therapeutic window, as evidenced by a selectivity index (SI) of 22.1 for DHNA versus only 2.6 for DBHCA in Vero cell cytotoxicity assays [1].
| Evidence Dimension | Enzyme selectivity (rBmLDH vs. human LDH) and cellular selectivity index (SI) |
|---|---|
| Target Compound Data | ~5,000-fold selectivity; SI = 22.1 |
| Comparator Or Baseline | DBHCA: ~109-fold selectivity; SI = 2.6 |
| Quantified Difference | 46-fold higher enzyme selectivity; 8.5-fold higher SI |
| Conditions | In vitro enzyme activity assay; Vero cell cytotoxicity assay |
Why This Matters
This quantitative evidence justifies selecting DHNA over DBHCA for developing safer antibabesial therapeutics with minimized off-target effects on human cells.
- [1] Yu, L., Zhan, X., Liu, Q., Sun, Y., Li, M., Zhao, Y., … Zhao, J. (2020). Identifying the naphthalene-based compound 3,5-dihydroxy 2-napthoic acid as a novel lead compound for designing lactate dehydrogenase-specific antibabesial drug. Frontiers in Pharmacology, 10, 1506. View Source
